A Comprehensive Technical Guide to Ruthenium (III) Acetylacetonate: Structure, Properties, and Applications for Advanced Research
A Comprehensive Technical Guide to Ruthenium (III) Acetylacetonate: Structure, Properties, and Applications for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of a Classic Coordination Complex
Ruthenium (III) acetylacetonate, formally known as tris(acetylacetonato)ruthenium(III) or Ru(acac)3, is a coordination complex that has captivated the attention of chemists for over a century.[1] First synthesized in 1914, this dark red, crystalline solid has proven to be a remarkably versatile compound, finding applications in catalysis, materials science, and emerging biomedical research.[1][2] Its stability, solubility in organic solvents, and rich electrochemical behavior make it an invaluable precursor and catalyst in a multitude of chemical transformations.[3][4] This guide provides a comprehensive overview of the fundamental chemical properties and structure of Ru(acac)3, offering insights into its synthesis, reactivity, and diverse applications, with a particular focus on its relevance to the field of drug development.
The Molecular Architecture: Structure and Electronic Properties
Ru(acac)3 is a coordination complex with the chemical formula Ru(O2C5H7)3.[1] The central ruthenium atom is in the +3 oxidation state and is coordinated to three bidentate acetylacetonate (acac) ligands.
Molecular Geometry
The six oxygen atoms of the three acetylacetonate ligands surround the ruthenium center in an octahedral arrangement, resulting in a complex with idealized D3 symmetry.[1] The average Ru-O bond length is approximately 2.00 Å.[1] This stable, chelated structure contributes to the compound's overall stability.
Caption: Octahedral coordination geometry of Ru(acac)₃.
Electronic Configuration and Magnetic Properties
Ruthenium(III) is a d5 metal ion. In the strong ligand field provided by the acetylacetonate ligands, Ru(acac)3 adopts a low-spin electronic configuration, resulting in one unpaired electron.[1] This makes the complex paramagnetic.[1] Its magnetic susceptibility (χM) is approximately 3.032 × 10−6 cm3/mol, with an effective magnetic moment (μeff) of 1.66 μB.[1]
Key Chemical and Physical Properties
A summary of the key physicochemical properties of Ru(acac)3 is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C15H21O6Ru |
| Molecular Weight | 398.39 g/mol |
| Appearance | Dark red or dark violet crystalline solid |
| Melting Point | 260 °C (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., acetone, chlorinated hydrocarbons, benzene, cyclohexane); Insoluble in water.[3] |
| Magnetic Moment (μeff) | 1.66 μB[1] |
| Redox Potentials | Oxidation: 0.593 V, Reduction: -1.223 V (vs. ferrocene/ferrocenium couple in dimethylformamide)[1] |
| Spectroscopic Data (UV-Vis) | Prominent absorption bands at approximately 270, 350, and 510 nm in toluene solution.[5] |
| Spectroscopic Data (IR) | Key vibrational bands indicating the coordination of the acetylacetonate ligand.[6] |
Synthesis of Ruthenium (III) Acetylacetonate: A Standard Laboratory Protocol
While several methods for the synthesis of Ru(acac)3 have been reported, the original procedure, with minor modifications, remains a reliable and widely used method.[1] An improved yield method is also described in the literature.
Classical Synthesis Protocol
This protocol is adapted from the originally reported synthesis.[1]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Acetylacetone (Hacac)
-
Potassium bicarbonate (KHCO3)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve a specific amount of RuCl3·xH2O in a minimal amount of deionized water.
-
In a separate flask, prepare a solution of acetylacetone in ethanol.
-
Slowly add the aqueous RuCl3 solution to the ethanolic acetylacetone solution with constant stirring.
-
Gradually add a solution of potassium bicarbonate in deionized water to the reaction mixture. The bicarbonate acts as a base to deprotonate the acetylacetone.
-
Reflux the resulting mixture for 1-2 hours. The color of the solution should change to a deep red or reddish-brown.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Collect the precipitated dark red crystals of Ru(acac)3 by filtration.
-
Wash the crystals with small portions of cold ethanol and then diethyl ether.
-
Dry the product in a vacuum desiccator.
Causality in Experimental Choices: The use of a base like potassium bicarbonate is crucial for the deprotonation of acetylacetone, which then acts as a nucleophile to coordinate with the ruthenium ion. Refluxing provides the necessary energy to overcome the activation barrier for the ligand substitution reaction.
Reactivity and Chemical Transformations
The chemical reactivity of Ru(acac)3 is dominated by its redox chemistry and ligand substitution reactions.
Redox Chemistry
Ru(acac)3 can be both oxidized and reduced. The Ru(III)/Ru(IV) and Ru(III)/Ru(II) redox couples are electrochemically accessible.[1] The reduction of Ru(acac)3 is a particularly useful transformation, as it opens up pathways to a variety of Ru(II) complexes. For instance, the reduction of Ru(acac)3 in the presence of alkenes using a reducing agent like zinc amalgam yields diolefin complexes of the type Ru(acac)2(alkene)2.[1]
Ligand Substitution Reactions
While Ru(acac)3 is a relatively inert complex, the acetylacetonate ligands can be substituted under certain conditions. These reactions are often facilitated by the reduction of the ruthenium center from Ru(III) to the more labile Ru(II) state. For example, reduction of Ru(acac)3 with zinc dust in the presence of other ligands (L), such as phosphines or bipyridines, leads to the formation of Ru(acac)2L2 complexes.
Caption: Reductively-induced ligand substitution of Ru(acac)₃.
Applications in Research and Development
The unique properties of Ru(acac)3 have led to its use in a wide array of applications, from industrial catalysis to cutting-edge materials science and medicine.
Catalysis
Ru(acac)3 is a versatile catalyst precursor for a variety of organic transformations. It is employed as a catalyst for:
-
Hydrogenation reactions: It catalyzes the hydrogenation of various functional groups.[7] For instance, it is used in the sustainable hydrogenation of dimethyl oxalate to ethylene glycol under mild conditions.[7]
-
Acetylation: It serves as an efficient and recyclable catalyst for the acetylation of phenols, alcohols, and amines under solvent-free conditions.[8][9]
-
Other organic transformations: It has been used as a homogeneous catalyst for the regiospecific tritiation of aromatic carboxylic acids.[3]
Materials Science
As a stable and soluble precursor, Ru(acac)3 is widely used in the synthesis of ruthenium-containing nanomaterials and thin films.[2][10] It can be used to:
-
Synthesize homogeneously dispersed ruthenium nanoparticles for supercapacitor applications.[2][10]
-
Fabricate ruthenium-based catalysts for fuel cells.[2]
-
Serve as a precursor for the chemical vapor deposition of ruthenium films.[11]
Relevance to Drug Development
While not a therapeutic agent itself, Ru(acac)3 and its derivatives are of significant interest to the drug development community for several reasons:
-
Scaffold for Novel Metallodrugs: Ruthenium complexes are being extensively investigated as potential anticancer agents, often exhibiting lower toxicity and a different mechanism of action compared to platinum-based drugs. Ru(acac)3 serves as a convenient starting material for the synthesis of new ruthenium-based drug candidates. The acetylacetonate ligands can be substituted with biologically active ligands to create targeted therapeutic agents.
-
Catalysis in Pharmaceutical Synthesis: The catalytic activity of Ru(acac)3 in hydrogenation and other C-C and C-N bond-forming reactions is highly relevant to the synthesis of complex organic molecules that are often the core structures of pharmaceuticals.[12] Its ability to function under mild conditions can be advantageous when dealing with sensitive and complex molecular architectures.[7]
-
Pro-drug Activation: The redox properties of ruthenium complexes can be exploited in the design of pro-drugs that are activated under the specific hypoxic conditions found in solid tumors. While direct applications of Ru(acac)3 in this area are still emerging, its well-understood redox behavior provides a valuable model for designing more sophisticated systems.
Conclusion
Ruthenium (III) acetylacetonate is a cornerstone coordination compound with a rich history and a vibrant future. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers across various scientific disciplines. For scientists and professionals in drug development, Ru(acac)3 offers a versatile platform for the synthesis of novel metallodrugs and a powerful catalyst for the efficient construction of complex organic molecules. As our understanding of the biological roles of metals continues to expand, the importance of foundational complexes like Ru(acac)3 in pioneering new therapeutic strategies is set to grow.
References
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- 2. 乙酰丙酮钌(III) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ruthenium acetylacetonate | 14284-93-6 [chemicalbook.com]
- 4. Ruthenium(III) acetylacetonate - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium(III) acetylacetonate 97 14284-93-6 [sigmaaldrich.com]
- 11. CN107382688B - Method for efficiently synthesizing ruthenium tris (acetylacetonate) and application thereof - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
